N'-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-3-nitrobenzohydrazide
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Overview
Description
N’-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-3-nitrobenzohydrazide is a compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of a C=N bond, typically formed by the condensation of an aldehyde or ketone with a primary amine
Preparation Methods
The synthesis of N’-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-3-nitrobenzohydrazide typically involves the condensation reaction between 4-bromo-5-methylfuran-2-carbaldehyde and 3-nitrobenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
N’-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-3-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine group.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
N’-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-3-nitrobenzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-3-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
N’-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-3-nitrobenzohydrazide can be compared with other Schiff bases and hydrazones. Similar compounds include:
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide:
N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide:
Properties
Molecular Formula |
C13H10BrN3O4 |
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Molecular Weight |
352.14 g/mol |
IUPAC Name |
N-[(E)-(4-bromo-5-methylfuran-2-yl)methylideneamino]-3-nitrobenzamide |
InChI |
InChI=1S/C13H10BrN3O4/c1-8-12(14)6-11(21-8)7-15-16-13(18)9-3-2-4-10(5-9)17(19)20/h2-7H,1H3,(H,16,18)/b15-7+ |
InChI Key |
UMIZMIFVZKWWPG-VIZOYTHASA-N |
Isomeric SMILES |
CC1=C(C=C(O1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Br |
Canonical SMILES |
CC1=C(C=C(O1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
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